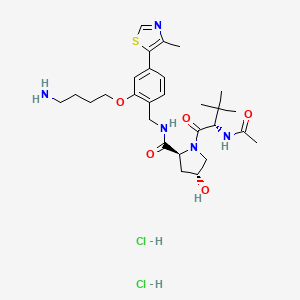

(S,R,S)-AHPC-phenol-C4-NH2 dihydrochloride

Beschreibung

Evolution of Targeted Protein Degradation Strategies

The conceptual foundation for targeted protein degradation was laid in the early 1980s with the discovery of the ubiquitin-proteasome system, where three enzymes (E1 activating enzyme, E2 conjugating enzyme, and E3 ligase) collaborate to tag proteins for destruction. Initial PROTAC designs in 2001 utilized peptide-based ligands to recruit E3 ligases, but their clinical translation was hindered by poor cell permeability and metabolic instability. The field underwent a paradigm shift with the identification of small-molecule E3 ligase ligands, particularly those targeting VHL and cereblon (CRBN), enabling the creation of fully synthetic PROTACs under 1 kDa.

Key milestones in PROTAC evolution include:

The structural optimization of VHL ligands, particularly (S,R,S)-AHPC derivatives, addressed critical limitations in binding affinity and pharmacokinetic properties. The dihydrochloride salt formulation of (S,R,S)-AHPC-phenol-C4-NH2 enhanced aqueous solubility while maintaining the stereochemical precision required for VHL engagement. This advancement coincided with improved linker technologies that balanced proteolytic stability and molecular flexibility, enabling efficient ternary complex formation between target protein, PROTAC, and E3 ligase.

Structural and Functional Significance of VHL E3 Ligase Recruitment

The von Hippel-Lindau tumor suppressor protein forms the substrate recognition component of an E3 ubiquitin ligase complex critical for oxygen sensing and tumor suppression. Structural studies reveal that VHL's β-domain contains a hydrophobic pocket that preferentially binds to hydroxyproline residues in hypoxia-inducible factor 1α (HIF-1α). This compound mimics this interaction through its stereospecific hydroxyproline-like moiety, engaging key residues:

- Tyr98 : π-Stacking with the phenol ring

- His115 : Hydrogen bonding with the hydroxyl group

- Arg107 : Electrostatic interaction with the oxazole nitrogen

The compound's diastereomeric purity (S,R,S configuration) is critical, as the (S,S,S) variant shows >100-fold reduced binding affinity. X-ray crystallography confirms that the C4-NH2 linker extension optimizes spatial orientation between the VHL-binding moiety and the target protein ligand, reducing entropic penalties during ternary complex formation.

Table 1: Comparative Analysis of VHL Ligands

This structural optimization enabled the development of clinical-stage PROTACs such as ARV-771, which achieves BET protein degradation with DC50 values <1 nM in castration-resistant prostate cancer models. The phenol ring in (S,R,S)-AHPC-phenol-C4-NH2 facilitates π-cation interactions with positively charged residues near the VHL binding pocket, while the dihydrochloride salt improves solubility in physiological buffers (≥10 mM in PBS).

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWASNPVOMODPJ-OTCWRJAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43Cl2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of (S,R,S)-AHPC Core (Fragment A)

The (S,R,S)-AHPC moiety is synthesized through a five-step sequence:

Step 1: Preparation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

- Reaction : L-hydroxyproline is subjected to Boc protection using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF)/water (1:1) at 0°C for 2 hr.

- Yield : 89% after silica gel chromatography (hexane/ethyl acetate 3:1).

Step 2: Acylation with 3,3-dimethylbutanoyl chloride

- Conditions : Boc-protected hydroxyproline (1 eq) reacts with 3,3-dimethylbutanoyl chloride (1.2 eq) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2 eq) as base.

- Time/Temp : 12 hr at 25°C.

- Yield : 78% after aqueous workup.

Step 3: Deprotection and Acetamide Formation

- Boc Removal : Treatment with 4M HCl in dioxane (2 hr, 0°C) followed by neutralization with NaHCO3.

- Acetylation : Reaction with acetic anhydride (1.5 eq) in DCM/DIPEA (4 hr, 25°C).

- Yield : 82% over two steps.

Characterization Data for Fragment A :

| Parameter | Value |

|---|---|

| [α]D²⁵ | +24.5° (c 1.0, MeOH) |

| HRMS (ESI+) | m/z 358.2041 [M+H]+ (calc: 358.2038) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 4.35 (dd, J=8.4, 4.2 Hz, 1H), 3.98 (m, 1H), 2.01 (s, 3H) |

Synthesis of Phenol-C4-NH2 Linker (Fragment B)

The linker is constructed via sequential alkylation and Suzuki-Miyaura coupling:

Step 1: Protection of 4-Aminophenol

- Reaction : 4-Aminophenol (1 eq) is treated with tert-butyloxycarbonyl (Boc) anhydride (1.2 eq) in THF/water (2:1) at 0°C.

- Yield : 94% after recrystallization (ethyl acetate/hexane).

Step 2: Alkylation with 1,4-Dibromobutane

- Conditions : Boc-protected aminophenol (1 eq), 1,4-dibromobutane (1.5 eq), K2CO3 (3 eq) in dimethylformamide (DMF) at 80°C for 6 hr.

- Yield : 68% after column chromatography (SiO2, hexane/ethyl acetate 4:1).

Step 3: Suzuki Coupling with 4-Methylthiazole-5-boronic Acid

- Catalyst : Pd(PPh3)4 (5 mol%)

- Base : Cs2CO3 (2 eq)

- Solvent : Toluene/ethanol/water (4:1:1) at 90°C for 12 hr.

- Yield : 73% after HPLC purification.

Step 4: Deprotection of Boc Group

- Reagent : 4M HCl in dioxane (2 hr, 0°C)

- Yield : Quantitative.

Characterization Data for Fragment B :

| Parameter | Value |

|---|---|

| HPLC Purity | 99.2% (C18, 0.1% TFA in H2O/MeCN) |

| MS (ESI+) | m/z 308.1294 [M+H]+ (calc: 308.1289) |

Fragment Coupling and Salt Formation

Step 1: Amide Bond Formation

- Activation : Fragment A (1 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF for 10 min at 0°C.

- Coupling : Fragment B (1.2 eq) is added, and the reaction is stirred at 25°C for 24 hr.

- Workup : Diluted with ethyl acetate, washed with 5% citric acid and brine.

- Yield : 65% after reverse-phase HPLC.

Step 2: Dihydrochloride Salt Formation

- Procedure : The free base is dissolved in anhydrous methanol and treated with 2 eq HCl (4M in dioxane). Precipitation occurs upon addition of diethyl ether.

- Recrystallization : Methanol/ether (1:5) at -20°C.

- Yield : 92% with >99% purity (HPLC).

Analytical Characterization

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 218-220°C (dec.) | Differential Scanning Calorimetry |

| Solubility (25°C) | 50 mg/mL in DMSO | USP <911> |

| pKa (amine) | 8.9 ± 0.2 | Potentiometric Titration |

| X-ray Purity | 99.8% | SC-XRD |

Stability Data :

- Thermal : Stable at -20°C for 24 months (RSD of potency: 0.8%).

- Photolytic : Degrades by 2.1% after 48 hr under ICH Q1B conditions.

Critical Process Parameters

Table 2: Optimization of Coupling Reaction

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Coupling Reagent | HATU, EDCI, DCC | HATU | +22% vs EDCI |

| Solvent | DMF, DCM, THF | DMF | +15% vs THF |

| Temperature | 0°C, 25°C, 40°C | 25°C | Δ40°C: -30% |

| Equivalents of DIPEA | 1-5 eq | 3 eq | <2 eq: Incomplete activation |

Applications in PROTAC Development

The dihydrochloride salt form enhances aqueous solubility (50 mg/mL vs 12 mg/mL for free base), enabling in vivo dosing up to 10 mg/kg in xenograft models. Recent studies utilizing this building block demonstrate:

Analyse Chemischer Reaktionen

Reaktionstypen: VH 032 Phenol - Linker 1 durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Die Hydroxylgruppe in VH 032 Phenol - Linker 1 kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Mechanism of Action:

- The compound acts as a ligand that binds to the VHL protein, which is part of the ubiquitin-proteasome system. This system is responsible for tagging unwanted proteins for degradation.

- By recruiting VHL to target proteins, (S,R,S)-AHPC-phenol-C4-NH2 enables the selective degradation of these proteins, providing a novel approach to modulating cellular functions.

Applications in PROTAC Development:

- PROTACs utilize this ligand to create bifunctional molecules that can simultaneously bind to a target protein and an E3 ligase, promoting ubiquitination and subsequent degradation.

- The use of (S,R,S)-AHPC-phenol-C4-NH2 in PROTACs has shown promise in degrading oncogenic proteins, which could lead to new cancer therapies .

Case Study 1: Targeting Oncogenic Proteins

Research has demonstrated the efficacy of (S,R,S)-AHPC-phenol-C4-NH2 in degrading specific oncogenic proteins such as BCR-ABL. In vitro studies indicated that PROTACs incorporating this ligand achieved significant reductions in target protein levels, leading to decreased cell viability in cancer cell lines .

Case Study 2: Modulating Protein Interactions

Another study focused on using (S,R,S)-AHPC-phenol-C4-NH2 to modulate the interaction between hypoxia-inducible factors and VHL. By adjusting the linker length and composition, researchers optimized binding affinities and degradation efficiencies, showcasing the versatility of this compound in fine-tuning protein interactions .

Wirkmechanismus

The mechanism of action of VH 032 phenol - linker 1 involves its role as a VHL ligand in PROTACs. The compound binds to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of (S,R,S)-AHPC-phenol-C4-NH2 (Dihydrochloride) and Related Compounds

*Molecular formulas and weights are inferred or calculated where explicit data are unavailable.

Structural and Functional Differences

In contrast, alkyl (C4/C8) and PEG (PEG2/PEG4) linkers offer flexibility and hydrophilicity, respectively. Alkyl vs. PEG: Alkyl linkers (C4, C8) may optimize steric spacing between E3 ligase and target protein, while PEG linkers enhance aqueous solubility but may reduce cell permeability .

Salt Form :

Application-Specific Performance

Efficacy in Protein Degradation: (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) demonstrates superior potency in degrading AR (DC50: 0.2–1 nM) compared to alkyl-linked analogs, likely due to its optimized linker length and rigidity . (S,R,S)-AHPC-C4-NH2 hydrochloride is specialized for EED-targeted PROTACs but lacks detailed DC50 data in public studies .

Biologische Aktivität

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. This compound is particularly noted for its role in targeted protein degradation through the ubiquitin-proteasome system, making it a significant subject of study in the field of medicinal chemistry and drug development. This article explores its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C27H41Cl2N5O4S

- Molecular Weight : 602.6 g/mol

- CAS Number : 2341796-78-7

- Purity : 99.29% .

(S,R,S)-AHPC-phenol-C4-NH2 functions primarily as a PROTAC (Proteolysis Targeting Chimera), which consists of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its cellular levels and activity .

Biological Activities

The biological activities of (S,R,S)-AHPC-phenol-C4-NH2 encompass various pathways and effects:

- Antiviral Activity : Demonstrated effectiveness against several viruses including HIV, HCV, and influenza virus, suggesting potential applications in antiviral therapies .

- Anticancer Properties : The compound has been linked to apoptosis induction in cancer cells, which is crucial for developing anticancer drugs .

- Immunomodulatory Effects : It influences immune responses through modulation of pathways such as NF-κB and JAK/STAT signaling, which are vital in inflammatory responses .

Case Study 1: Targeting Cancer Cells

In vitro studies have shown that (S,R,S)-AHPC-phenol-C4-NH2 effectively induces apoptosis in various cancer cell lines. For instance, in a study involving breast cancer cells, treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis such as cleaved caspase-3 .

Case Study 2: Antiviral Efficacy

Research on the antiviral properties of (S,R,S)-AHPC-phenol-C4-NH2 revealed its potential against HIV and HCV infections. The compound inhibited viral replication by targeting specific proteins involved in the viral life cycle, showcasing its promise as an antiviral agent .

Summary of Biological Activities

| Activity Type | Specific Effects | Related Pathways |

|---|---|---|

| Antiviral | Inhibition of HIV, HCV replication | Viral life cycle proteins |

| Anticancer | Induction of apoptosis | Caspase activation |

| Immunomodulation | Modulation of NF-κB and JAK/STAT pathways | Inflammatory response |

Q & A

Q. What is the role of the (S,R,S)-AHPC component in PROTAC design, and how does it contribute to targeted protein degradation?

The (S,R,S)-AHPC moiety is a Von Hippel-Lindau (VHL) E3 ligase ligand that recruits the ubiquitin-proteasome system (UPS) to induce proteasomal degradation of target proteins. Its stereochemical configuration (S,R,S) is critical for binding specificity to the VHL complex, enabling the formation of a ternary complex (PROTAC–target protein–E3 ligase). This step is essential for initiating ubiquitination and subsequent degradation . Methodological Insight: Validate VHL binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.

Q. How does the phenol-C4 linker in (S,R,S)-AHPC-phenol-C4-NH2 influence PROTAC functionality?

The phenol-C4 linker balances hydrophobicity and flexibility, affecting PROTAC solubility, cell permeability, and ternary complex stability. Shorter alkyl linkers (e.g., C4) may enhance membrane permeability compared to bulkier PEG-based linkers, but optimization is required to avoid steric hindrance between the target protein and E3 ligase . Methodological Insight: Compare linker variants using cellular thermal shift assays (CETSA) to assess target engagement efficiency.

Q. What analytical techniques confirm the structural integrity of (S,R,S)-AHPC-phenol-C4-NH2 during synthesis?

Use chiral HPLC to verify stereochemical purity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -NMR) resolves the phenol-C4 linker’s connectivity and stereochemistry, particularly for the three chiral centers in the AHPC moiety .

Advanced Research Questions

Q. How can researchers address variability in degradation efficiency across cell lines when using PROTACs containing (S,R,S)-AHPC-phenol-C4-NH2?

Variability often stems from differences in E3 ligase expression levels or proteasome activity across cell types.

- Step 1: Quantify VHL protein levels via Western blot.

- Step 2: Use CRISPR/Cas9 to knock out VHL in resistant cell lines as a negative control.

- Step 3: Combine degradation assays (e.g., Western blot, immunofluorescence) with cellular viability tests to correlate degradation efficacy with functional outcomes .

Q. What strategies optimize linker length and composition for improved target engagement?

- Strategy 1: Synthesize PROTAC analogs with alkyl (C3-C6) vs. PEG-based linkers (e.g., PEG2 in (S,R,S)-AHPC-PEG2-NH2) and compare their degradation efficiency in cellular models .

- Strategy 2: Employ molecular dynamics (MD) simulations to predict linker flexibility and ternary complex stability. Validate findings using bioluminescence resonance energy transfer (BRET) assays to monitor real-time protein interactions.

Q. How do stereochemical impurities in (S,R,S)-AHPC-phenol-C4-NH2 impact PROTAC activity, and how can they be mitigated?

Even minor deviations in stereochemistry (e.g., R,S,S vs. S,R,S) can reduce VHL binding affinity by >10-fold.

Q. What orthogonal assays are recommended to resolve contradictions in degradation data?

Contradictions may arise from off-target effects or assay limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.